Acetonitrile;9-anthracen-9-ylanthracene
Description
Historical Context and Evolution of Bianthracene Derivatives in Chemical Research
The study of anthracene (B1667546) and its derivatives has a long history, dating back to the 19th century with the discovery of its photochemical dimerization. mdpi.com While early research focused on the fundamental properties of the anthracene core, the 20th and 21st centuries have seen a significant expansion into more complex structures like bianthracenes. The synthesis and study of 9,9'-Bianthracene (B94274) and its derivatives have been driven by the quest for new materials with tailored optical and electronic properties.
Initially, research was centered on understanding the fundamental photophysics, such as its fluorescence characteristics. acs.org Over the last few decades, the focus has shifted towards synthetic modification of the bianthracene core to fine-tune its properties for specific applications. nih.govresearchgate.net Chemists have developed various methods to synthesize derivatives, such as the synthesis of 9,9′-bianthracene-10,10′-dicarboxylic acid and 10,10′-dibromo-9,9′-bianthracene, which serve as building blocks for more complex structures like co-crystals and graphene nanoribbons. rsc.orgrsc.org The introduction of fluorine atoms or other functional groups has led to the development of a wide array of derivatives with enhanced performance in electronic devices. researchgate.net
Importance in Contemporary Chemical Sciences Research: Aromatic Systems and π-Conjugated Compounds
9,9'-Bianthracene is a model system for studying phenomena in π-conjugated compounds. Its extended, yet sterically hindered, π-system gives rise to fascinating photophysical behaviors. nih.govresearchgate.net A key area of interest is its ability to undergo symmetry-breaking charge separation in the excited state. researchgate.netacs.orgresearchgate.net Upon photoexcitation, an electron can transfer from one anthracene unit to the other, creating a highly polar state despite the molecule's nonpolar nature in the ground state. researchgate.net This process is fundamental to light-harvesting technologies and is analogous to the initial steps of photosynthesis. researchgate.net
The rigid, well-defined twisted structure of 9,9'-Bianthracene makes it an excellent platform for investigating structure-property relationships in organic materials. The perpendicular arrangement of the anthracene units effectively disrupts extensive π-π stacking in the solid state, which is often a cause of fluorescence quenching. This property is highly desirable for creating efficient light-emitting materials. magtech.com.cn
Overview of Key Academic Research Areas for 9,9'-Bianthracene and Related Anthracenes
The unique properties of 9,9'-Bianthracene have positioned it as a critical component in several cutting-edge research fields.
Organic Electronics : 9,9'-Bianthracene and its derivatives are extensively investigated as materials for Organic Light-Emitting Diodes (OLEDs). magtech.com.cn They are particularly valued as highly efficient blue fluorescent emitters, a crucial component for full-color displays and solid-state lighting that remains a challenge for materials scientists. researchgate.netmagtech.com.cn Their high thermal stability and ability to form uniform amorphous films make them suitable for device fabrication. guidechem.com Some derivatives have also been explored for use in Organic Field-Effect Transistors (OFETs). nih.govresearchgate.net
Photophysics and Photochemistry : The compound is a subject of intense study for fundamental photophysical processes. Researchers explore its exciton (B1674681) dynamics, including processes like singlet fission, where one absorbed photon generates two triplet excitons, a phenomenon with potential applications in photovoltaics. acs.orgresearchgate.net The formation of excimers (excited-state dimers) and the influence of molecular packing on its emissive properties in nanoaggregates and thin films are also active areas of investigation. acs.org
Materials Science : In supramolecular chemistry, derivatives like 9,9′-bianthracene-10,10′-dicarboxylic acid are used to construct co-crystals and layered structures through hydrogen bonding and CH–π interactions. rsc.orgrsc.org Furthermore, halogenated derivatives of bianthracene serve as crucial precursors for the bottom-up synthesis of precisely structured graphene nanoribbons, materials with significant potential in next-generation electronics.
Chemical Properties and Identifiers
| Property | Value |
| Chemical Formula | C₂₈H₁₈ |
| IUPAC Name | 9-anthracen-9-ylanthracene |
| Molar Mass | 354.44 g/mol |
| CAS Number | 1055-23-8 |
| Appearance | Yellow crystalline solid |
| Melting Point | >300 °C |
Data sourced from PubChem and other chemical databases. guidechem.comnih.govnist.govchemicalbook.com
Key Research Findings on 9,9'-Bianthracene Derivatives
| Research Area | Derivative Type | Key Findings |
| OLEDs | Fluorinated 9,9'-bianthracenes | Serve as excellent host materials, enhancing the generation of singlet excitons and improving device efficiency. researchgate.net |
| OLEDs | Asymmetrical & Sterically Hindered | Molecular design approaches like isomerization and creating asymmetric structures lead to enhanced performance and stability in blue fluorescent OLEDs. magtech.com.cn |
| Supramolecular Chemistry | 9,9′-bianthracene-10,10′-dicarboxylic acid | Forms one-dimensional and layered co-crystal structures with various bidentate bases through hydrogen bonding and CH–π interactions. rsc.orgrsc.org |
| Materials Synthesis | 10,10′-dibromo-9,9′-bianthracene | Acts as a key precursor for the on-surface synthesis of graphene nanoribbons. |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
400002-71-3 |
|---|---|
Molecular Formula |
C30H21N |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
acetonitrile;9-anthracen-9-ylanthracene |
InChI |
InChI=1S/C28H18.C2H3N/c1-5-13-23-19(9-1)17-20-10-2-6-14-24(20)27(23)28-25-15-7-3-11-21(25)18-22-12-4-8-16-26(22)28;1-2-3/h1-18H;1H3 |
InChI Key |
ASMFDVPVDBTEJX-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=C5C=CC=CC5=CC6=CC=CC=C64 |
Origin of Product |
United States |
Synthetic Methodologies for 9,9 Bianthracene and Its Derivatives
Strategies for Carbon-Carbon Bond Formation in Bianthracene Scaffolds
The creation of the pivotal anthracene-anthracene linkage in 9,9'-bianthracene (B94274) and its substituted analogues is predominantly achieved through modern cross-coupling methodologies. These reactions offer a reliable and efficient means to construct the sterically hindered biaryl system.
Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of biaryl compounds, including 9,9'-bianthracene. These methods generally involve the coupling of an organometallic anthracene (B1667546) derivative with a halogenated anthracene derivative.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds. acs.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. In the context of 9,9'-bianthracene synthesis, this involves the reaction of a 9-anthraceneboronic acid or its ester with a 9-haloanthracene.
A common approach is the coupling of 9-anthraceneboronic acid with 9-bromoanthracene. nih.gov The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. nih.govrsc.org The base is crucial for the activation of the organoboron species.
For the synthesis of substituted 9,10-diarylanthracenes, a bis-Suzuki-Miyaura cross-coupling reaction of 9,10-dibromoanthracene with various arylboronic acids in the presence of a palladium(0) catalyst has been shown to be a convenient one-step method. researchgate.netlookchem.com This methodology has been successfully applied to produce a range of 9,10-diarylanthracenes in good yields. lookchem.com The reaction conditions, including the choice of catalyst, base, and solvent, can significantly influence the reaction's efficiency and yield. For instance, the use of Pd-PEPPSI-iPr as a catalyst has been effective for the Suzuki-Miyaura coupling of chloro-substituted aryl substrates, which are typically less reactive. nih.gov
The following table summarizes representative examples of Suzuki-Miyaura cross-coupling reactions for the synthesis of anthracene derivatives:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |
| 9-Bromoanthracene | Pyridin-4-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ (aq) | Toluene | 4-(Anthracen-9-yl)pyridine | Not specified |
| 9,10-Dibromoanthracene | Arylboronic acids | Pd(0) catalyst | Not specified | Not specified | 9,10-Diarylanthracenes | Good |
| 1,8-Dichloroanthracene | Arylboronic acids | Pd-PEPPSI-iPr | Not specified | Not specified | 1,8-Diarylanthracenes | 52-77 |
| 2-(Bromomethyl)-5-methoxybenzoate | (4-Methoxyphenyl)boronic acid | Not specified | Not specified | Not specified | Methyl 5-methoxy-2-(4-methoxybenzyl)benzoate | 74 |
The Stille cross-coupling reaction provides an alternative and effective method for forming aryl-anthracene bonds. This reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or triflate. jk-sci.comwiley-vch.delibretexts.org A key advantage of the Stille reaction is the stability and tolerance of organostannanes to a wide range of functional groups. ikm.org.my
For instance, 9-(3-indenyl)anthracene was successfully synthesized in a 42% yield via the Stille coupling of 9-bromoanthracene and 1-(tributylstannyl)indene, catalyzed by Pd(PPh₃)₄ in DMF. nih.gov Similarly, the synthesis of 9,10-di(3-indenyl)anthracene was achieved in 63% yield through the Stille reaction of 1-(trimethylstannyl)indene and 9,10-dibromoanthracene using dichloro-bis(tri-o-tolylphosphine)-palladium(II) as the catalyst in 1,4-dioxane. nih.gov
The Stille coupling has been found to be preferable in certain cases over the Suzuki-Miyaura reaction. For example, the Stille cross-coupling procedure in dry THF for thiophene-anthracene coupling proceeded smoothly and resulted in higher yields (46–80%) compared to the corresponding Suzuki-Miyaura procedures, which yielded less than 10%. rsc.org
The general mechanism of the Stille reaction involves an oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wiley-vch.de
The following table provides examples of Stille cross-coupling reactions for synthesizing anthracene derivatives:
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield (%) |
| 9-Bromoanthracene | 1-(Tributylstannyl)indene | Pd(PPh₃)₄ | DMF | 9-(3-Indenyl)anthracene | 42 |
| 9,10-Dibromoanthracene | 1-(Trimethylstannyl)indene | PdCl₂(P(o-tolyl)₃)₂ | 1,4-Dioxane | 9,10-Di(3-indenyl)anthracene | 63 |
| Thiophene-substituted anthracene precursor | Organostannane | Not specified | THF | Thiophene-anthracene coupled product | 46-80 |
Besides Suzuki-Miyaura and Stille couplings, other methods have been explored for the synthesis of bianthracene scaffolds. Nickel-catalyzed cross-coupling reactions of aryl iodides with carboranyl Grignard reagents have been reported as an efficient alternative for certain derivatives. mdpi.com
Non-catalytic methods, though less common for direct anthracene-anthracene coupling, have been employed. For instance, the synthesis of 9,9'-bianthracene from anthraquinone (B42736) has been reported using a Clemmensen reduction, a Pinacol coupling, and an E1-elimination in a one-step process with tin granules and fuming hydrochloric acid in glacial acetic acid. sciencemadness.org Another approach involves the coupling of arenes using Fe(III) salts. researchgate.net
Furthermore, rhodium-catalyzed oxidative coupling reactions of arylboronic acids with alkynes have been developed to synthesize substituted anthracene derivatives. beilstein-journals.org
The success of cross-coupling reactions for synthesizing bianthracenes heavily relies on the availability of suitably functionalized anthracene precursors. The synthesis of 9-substituted anthracene intermediates is a crucial first step in these synthetic routes.
The most common precursors for Suzuki-Miyaura and Stille couplings are 9-haloanthracenes (typically 9-bromoanthracene) and 9-anthraceneboronic acid or its organotin equivalent.
9-Bromoanthracene: This key intermediate is often synthesized by the bromination of anthracene. A typical procedure involves reacting anthracene with N-bromosuccinimide (NBS) in a solvent like dichloromethane. guidechem.com The product can then be purified by recrystallization. guidechem.com
9-Anthraceneboronic acid: This precursor for Suzuki-Miyaura coupling is generally prepared from 9-bromoanthracene. guidechem.com The synthesis involves a lithium-halogen exchange using n-butyllithium at low temperatures, followed by quenching the resulting anthryl-lithium species with a trialkyl borate, and subsequent acidic workup. guidechem.com This method can produce 9-anthraceneboronic acid in good yields. guidechem.com
The following table outlines the synthesis of key 9-substituted anthracene intermediates:
| Starting Material | Reagent(s) | Product | Yield (%) | Purity (%) |
| Anthracene | NBS | 9-Bromoanthracene | 90 | 98.07 |
| 9-Bromoanthracene | 1. n-BuLi, 2. B(OR)₃, 3. H⁺ | 9-Anthraceneboronic acid | 79.8 | 98.31 |
The availability of these and other functionalized anthracene derivatives, such as those with triflate or other leaving groups, is essential for the modular and efficient construction of a wide variety of 9,9'-bianthracene-based materials with tailored properties. researchgate.netchemrxiv.orgchemrxiv.org
Precursor Synthesis and Functionalization for Bianthracene Architectures
Introduction of Functional Groups at the 10-Position
The functionalization of the 9,9'-bianthracene core at the 10 and 10' positions is crucial for tuning the molecule's electronic and physical properties. A key derivative in this class is 10,10'-dibromo-9,9'-bianthracene (B55566) (DBBA), which serves as a vital precursor for the bottom-up synthesis of atomically precise graphene nanoribbons (GNRs).
The primary synthesis of DBBA often starts from anthraquinone. The process involves bromination using N-bromosuccinimide (NBS), followed by a reduction step, achieving a notable yield of 72.3%. The bromine atoms at the 10 and 10' positions are the key functional groups that enable subsequent polymerization reactions. Another approach involves the direct bromination of 9,9'-bianthracene.
Beyond halogenation, other functional groups can be introduced. For instance, the synthesis of 10,10′-bis-(4-tert-butyl-phenyl)-3,3′-dimethyl-9,9′-bianthracene demonstrates the addition of bulky phenyl groups at the 10,10'-positions. This modification creates a twisted conformation between the two anthracene units, which effectively prevents π-conjugation. The parent compound for this type of functionalization is 10,10'-diphenyl-9,9'-bianthracene.
These functionalization reactions, such as Ullmann coupling and dehalogenation, are fundamental in materials science for constructing larger, well-defined nanostructures from bianthracene precursors.
| Parameter | Bromination of 9,9′-Bianthracene | Anthracene Coupling via Anthraquinone |
|---|---|---|
| Starting Material | 9,9′-Bianthracene | Anthraquinone |
| Key Reagents | N-bromosuccinimide (NBS) | NBS, Zinc, Hydrochloric acid |
| Reaction Steps | 1 (Direct bromination) | Multiple (Bromination + Reduction) |
| Typical Yield | - | 72.3% |
| Catalyst | None typically required | - |
| Temperature | 20–25°C | - |
Role of Acetonitrile (B52724) in Synthetic Protocols
Acetonitrile (CH₃CN) is a highly versatile and widely used solvent in organic synthesis due to its favorable chemical and physical properties. It is a polar aprotic solvent with a high dielectric constant, which allows it to dissolve a wide range of compounds, including ionic reagents and nonpolar organic molecules.
Acetonitrile as a Reaction Solvent in the Synthesis of Anthracene Derivatives
Acetonitrile's properties make it an excellent medium for various reactions involved in the synthesis of anthracene derivatives. Its polarity can facilitate the dissolution of starting materials and reagents, while its aprotic nature prevents it from participating in unwanted side reactions, such as protonation of reactive intermediates.
A specific example is in the photochemical synthesis of anthracene derivatives. In one study, the photochemical conversion of (2E,4E)-5-(anthracen-9-yl)-2-cyanopenta-2,4-dienamide to its (2E,4Z) isomer was carried out in an acetonitrile solution. The solution was irradiated with light from a blue LED, leading to a photostationary state containing a mixture of the isomers. Acetonitrile's transparency in the visible region of the electromagnetic spectrum is advantageous for such photochemical reactions. Furthermore, modifications to the substituents at the 9 and 10 positions of the anthracene ring can alter the spectroscopic properties of the resulting derivatives in acetonitrile, affecting their absorption and fluorescence emission maxima.
| Property | Value/Description | Relevance in Synthesis |
|---|---|---|
| Chemical Formula | CH₃CN | Simple, stable molecular structure. |
| Polarity | Polar Aprotic | Dissolves a wide range of reactants without donating protons. |
| Dielectric Constant | ~37.5 | Effectively solvates ions and supports ionic reaction mechanisms. |
| Boiling Point | 81.6 °C | Allows for reactions at elevated temperatures while being easily removable post-reaction. |
| UV Cutoff | ~190 nm | Transparent to a broad range of UV-Vis light, making it ideal for spectroscopy and photochemical reactions. |
Acetonitrile in Post-Synthetic Purification and Isolation Procedures
Following synthesis, the isolation and purification of the target anthracene derivative from byproducts and unreacted starting materials is a critical step. Acetonitrile is extensively used in various purification techniques, most notably in chromatography and extraction.
In High-Performance Liquid Chromatography (HPLC), acetonitrile is a common component of the mobile phase. Its low viscosity and high elution strength allow for the efficient separation of complex mixtures of organic compounds, including polycyclic aromatic hydrocarbons (PAHs) like anthracene derivatives. HPLC-grade acetonitrile is specifically purified to have a very low UV absorbance, ensuring that it does not interfere with the detection of the separated compounds.
Acetonitrile is also employed as an extraction solvent. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, for example, uses acetonitrile for the extraction of PAHs from various samples. This method simplifies sample preparation, improves recovery rates, and reduces extraction time compared to conventional techniques. The ability of acetonitrile to effectively extract these compounds is crucial for their isolation and subsequent analysis.
| Purification Technique | Role of Acetonitrile | Key Advantages |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Mobile Phase Component | Low viscosity, high elution strength, UV transparency. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Mobile Phase Component | Compatibility with mass spectrometry detection methods. |
| Extraction (e.g., QuEChERS) | Extraction Solvent | Effective for PAHs, improves recovery, reduces time. |
| Recrystallization | Solvent | Can be used to purify solid products based on differential solubility at various temperatures. |
Advanced Spectroscopic and Spectroelectrochemical Characterization of 9,9 Bianthracene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in both solution and solid states.
Solid-State NMR for Insights into Molecular Dynamics and Packing
Solid-state NMR (ssNMR) is a powerful, non-destructive technique for analyzing the structural and dynamic properties of molecules in their solid form. nih.gov While specific ssNMR data for 9,9'-bianthracene (B94274) is not extensively reported, the technique offers significant potential for understanding its molecular dynamics and packing in the crystalline state.
For π-stacked aromatic compounds like 9,9'-bianthracene, ssNMR can provide valuable information on intermolecular interactions. Techniques such as ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) can reveal details about the local environment of each carbon atom in the crystal lattice. Furthermore, by studying the NMR relaxation times (T₁ and T₂), insights into molecular motions, such as the rotation of the anthracene (B1667546) units around the central C-C bond, can be obtained. This information is crucial for understanding how molecular packing influences the material's properties.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., MALDI-TOF)
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
For large, non-volatile molecules like 9,9'-bianthracene, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a particularly suitable technique. In MALDI-TOF, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization and minimizing fragmentation of the molecular ion. The time-of-flight analyzer then separates the ions based on their mass-to-charge ratio.
The MALDI-TOF spectrum of 9,9'-bianthracene would be expected to show a prominent peak corresponding to the molecular ion [M]⁺ or [M+H]⁺. Analysis of the isotopic pattern of this peak can confirm the elemental formula (C₂₈H₁₈). While MALDI is a soft ionization technique, some fragmentation can occur, especially at higher laser fluences. The fragmentation of polycyclic aromatic hydrocarbons typically involves the loss of hydrogen atoms or small hydrocarbon fragments. In the case of 9,9'-bianthracene, cleavage of the central C-C bond is also a possible fragmentation pathway, which would result in fragments corresponding to the anthracene monomer. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide a "fingerprint" of a molecule based on its vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of 9,9'-bianthracene is characterized by absorption bands corresponding to the stretching and bending vibrations of its C-H and C-C bonds. The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to a series of sharp bands between 1400 and 1600 cm⁻¹. Out-of-plane C-H bending vibrations, which are often characteristic of the substitution pattern on the aromatic ring, appear in the region below 900 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and symmetric molecular motions. ksu.edu.sa For 9,9'-bianthracene, the Raman spectrum would be dominated by the symmetric stretching vibrations of the aromatic rings. These modes are often strong in the Raman spectrum while being weak or absent in the IR spectrum, demonstrating the complementary nature of the two techniques. Resonance Raman spectroscopy, where the excitation wavelength is tuned to an electronic absorption band of the molecule, can be used to selectively enhance the vibrations coupled to that electronic transition, providing more detailed structural information. sns.itnih.gov
X-ray Diffraction (XRD) for Single-Crystal Structure Analysis
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govucl.ac.uk The crystal structure of 9,9'-bianthracene has been the subject of several studies, revealing important details about its molecular conformation and intermolecular interactions.
In the solid state, the two anthracene moieties of 9,9'-bianthracene are not coplanar but are twisted with respect to each other around the central C9-C9' bond. This twisted conformation is a result of steric hindrance between the hydrogen atoms on the adjacent rings. The dihedral angle between the mean planes of the two anthracene units is a key structural parameter.
The crystal packing of 9,9'-bianthracene is characterized by π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions play a crucial role in determining the bulk properties of the material, including its electronic and photophysical behavior. The study of 9,9'-bianthracene co-crystals with other molecules has also provided insights into how intermolecular interactions can be tailored to control the solid-state structure and properties. acs.org
| Crystallographic Data for a 9,9'-Bianthracene Derivative * | | :--- | :--- | | Crystal System | Triclinic | | Space Group | P-1 | | a (Å) | 9.198 | | b (Å) | 10.690 | | c (Å) | 11.130 | | α (°) | 95.224 | | β (°) | 91.484 | | γ (°) | 94.064 | | Volume (ų) | 1086.6 | | Z | 2 | *Data for 2-(Anthracen-9-yl)-10-methoxybenzo[h]quinoline acetone (B3395972) hemisolvate is provided as an example of crystallographic data for a related system.
Photophysical Properties and Excited State Dynamics of 9,9 Bianthracene Systems
Absorption and Emission Spectroscopy of Bianthracenes and Related Derivatives
The photophysical properties of 9,9'-bianthracene (B94274) (BA) and its derivatives are characterized by their distinct absorption and emission spectra, which are heavily influenced by the surrounding solvent environment. The absorption spectra of these compounds are largely independent of solvent polarity. epj-conferences.org This is because the ground state of BA is nonpolar, with the two anthracene (B1667546) rings being orthogonal to each other. epj-conferences.org The absorption spectrum is primarily characterized by π-π* electronic transitions within the anthracene moieties. These transitions give rise to structured absorption bands, which are indicative of the vibronic structure of the molecule. epj-conferences.orgmdpi.com The strong absorbance bands observed are mainly attributed to these π-π* transitions. mdpi.com
In contrast to the absorption spectra, the emission spectra of bianthracenes show a strong dependence on solvent polarity. epj-conferences.org In nonpolar solvents, the emission spectrum is typically structured and resembles that of a locally excited (LE) state of a single anthracene ring. epj-conferences.orgresearchgate.net However, in polar solvents, a significant red-shift, attenuation, and broadening of the emission is observed. acs.org This indicates the formation of a new, more polar excited state. epj-conferences.orgacs.org
Determination of Fluorescence Quantum Yields (Φf) and Excited State Lifetimes (τs)
The fluorescence quantum yield (Φf) and excited-state lifetime (τs) of 9,9'-bianthracene are highly sensitive to the solvent environment, a direct consequence of the different deactivation pathways available to the excited state in polar versus nonpolar media. In nonpolar solvents, where the locally excited (LE) state is the primary emitting species, the fluorescence quantum yield is relatively high. For instance, the fluorescence quantum yield of 1,9'-bianthracene in cyclohexane (B81311) has been measured to be 0.54. acs.org
In polar solvents, the formation of a charge-transfer (CT) state provides an additional non-radiative decay pathway, which often leads to a reduction in the fluorescence quantum yield. acs.org Concurrently, the excited-state lifetime generally increases with increasing solvent polarity. For example, the fluorescence lifetime of 1,9'-bianthracene increases from 3.6 ns in cyclohexane to 12 ns in dimethylformamide (DMF). acs.org In acetonitrile (B52724), the decay time of the CT state of 9,9'-bianthracene has been measured to be approximately 41 ns. researchgate.net In contrast, the decay time constant of the partial charge transfer (PCT) band and the LE band in the nonpolar solvent heptane (B126788) is about 13 ns. researchgate.net
| Compound | Solvent | Fluorescence Quantum Yield (Φf) | Excited State Lifetime (τs) |
|---|---|---|---|
| 1,9'-Bianthracene | Cyclohexane | 0.54 | 3.6 ns |
| 1,9'-Bianthracene | Dimethylformamide (DMF) | - | 12 ns |
| 9,9'-Bianthracene | Acetonitrile | - | 41 ns (CT state) |
| 9,9'-Bianthracene | Heptane | - | 13 ns (LE/PCT state) |
Solvatochromism and Solvent Effects on Emission Characteristics
The phenomenon of solvatochromism, where the color of a substance changes with the polarity of the solvent, is a prominent feature of bianthracene systems. While the absorption spectra remain largely unaffected by the solvent, the emission spectra exhibit significant solvatochromic shifts. epj-conferences.org This is a classic indicator of a change in the dipole moment of the molecule upon excitation. The increased Stokes shifts observed in solvents with higher polarity are indicative of the formation of a charge-transfer (CT) state. epj-conferences.org
Influence of Acetonitrile as a Solvent on Emission Wavelengths and Intensities
Acetonitrile, a polar aprotic solvent, plays a crucial role in promoting the formation of the intramolecular charge-transfer (CT) state in 9,9'-bianthracene upon photoexcitation. epj-conferences.orgresearchgate.net In acetonitrile, the emission from the locally excited (LE) state is significantly quenched, and a new, broad, and structureless emission band appears at longer wavelengths (red-shifted). researchgate.net This new emission band is characteristic of the CT state, where an electron has been transferred from one anthracene ring to the other, creating a highly polar excited state. epj-conferences.orgresearchgate.net The stabilization of this polar CT state by the polar acetonitrile solvent is the driving force for this process. epj-conferences.org The emission intensity from the CT state in acetonitrile is often lower compared to the LE emission in nonpolar solvents, reflecting the different radiative and non-radiative decay rates of the CT state. acs.org
Mechanisms of Exciplex and Excimer Formation and Their Spectroscopic Signatures
Excimers are excited-state dimers formed between two identical molecules, one in the excited state and one in the ground state. github.ioresearchgate.net Exciplexes are analogous species formed between two different molecules. github.ioossila.com Both are characterized by broad, structureless, and red-shifted emission compared to the monomer fluorescence. ossila.comrsc.org
In the context of 9,9'-bianthracene, the intramolecular charge transfer that occurs in polar solvents leads to a state that is electronically similar to an exciplex, but it is formed within a single molecule. This is often referred to as a twisted intramolecular charge transfer (TICT) state. researchgate.net Upon photoexcitation to the locally excited (LE) state, the molecule undergoes a conformational change (twisting around the central C-C bond) in polar solvents, which is coupled with the transfer of an electron from one anthracene moiety to the other. epj-conferences.org
The spectroscopic signature of this intramolecular charge-transfer state is a broad and significantly red-shifted emission band, which is devoid of the vibrational structure seen in the LE emission. epj-conferences.orgresearchgate.net This is because the emission terminates in a repulsive ground state, similar to excimer and exciplex emission. github.io The formation of this CT state is a dynamic process that occurs on the picosecond timescale after photoexcitation. researchgate.net
Photoinduced Electron Transfer (PET) Processes in Bianthracene Systems
Photoinduced electron transfer (PET) is a fundamental process in which an electron is transferred from a donor to an acceptor molecule upon photoexcitation. ias.ac.incuni.cz In 9,9'-bianthracene systems, an intramolecular PET process is observed, which is more accurately described as a symmetry-breaking charge transfer (SBCT). epj-conferences.org
Intramolecular Photoinduced Electron Transfer (I-PET) Leading to Excited State Quenching
In 9,9'-bianthracene (BA) systems, a pivotal photophysical process known as intramolecular photoinduced electron transfer (I-PET) can occur, often leading to the quenching of the excited state. This phenomenon, particularly symmetry-breaking charge transfer (SBCT), has been a subject of extensive research. In its ground state, the two anthracene moieties of 9,9'-bianthracene are orthogonally positioned. epj-conferences.org Upon photoexcitation in a polar solvent, the excitation is initially localized on one of the anthracene units, forming a locally excited (LE) state. epj-conferences.org Subsequently, this LE state can evolve into a charge-transfer (CT) state, where one anthracene ring effectively donates an electron to the other, resulting in positively and negatively charged anthracene units within the same molecule. epj-conferences.org
The dynamics of this charge transfer are intricately linked to the surrounding solvent environment. Studies have revealed that the SBCT process is not instantaneous but is driven by the rotational fluctuations of the polar solvent molecules. epj-conferences.orgresearchgate.net The solvent molecules reorient around the excited bianthracene, stabilizing the charge-separated state and facilitating the electron transfer. This solvent-driven mechanism underscores the cooperative role of the solute and solvent in the I-PET process. nih.govacs.org The rate of this charge transfer has been shown to correlate with the solvation dynamics, excluding the initial inertial component of solvent motion. researchgate.net
The formation of this intramolecular charge-separated state provides a non-radiative decay pathway for the excited state, effectively quenching the fluorescence that would otherwise emanate from the locally excited state. The efficiency of this quenching is dependent on factors such as solvent polarity and the specific substitutions on the anthracene rings. In non-polar solvents, this charge transfer is less favorable, and fluorescence from the LE state is more prominent. ias.ac.in The study of I-PET in such systems is crucial for understanding the fundamental principles of electron transfer and for the design of molecular systems with specific photophysical properties, including the generation of long-lived charge-separated states which are of interest in solar energy conversion and photocatalysis. ias.ac.inresearchgate.net
Characterization of Charge-Transfer (CT) State Emission
The formation of a charge-transfer (CT) state in 9,9'-bianthracene and its derivatives gives rise to a distinct emission band that is characteristically different from the emission of the locally excited (LE) state. This CT emission is typically broad, structureless, and significantly red-shifted compared to the structured LE fluorescence, with the magnitude of the Stokes shift being highly dependent on the polarity of the solvent. epj-conferences.org For instance, in acetonitrile, the CT emission band of 9,9'-bianthracene is centered around 480 nm. researchgate.net
The unique nature of the CT state in bianthracene systems is often described by the Twisted Intramolecular Charge Transfer (TICT) model. rsc.orgresearchgate.net Due to the perpendicular arrangement of the two anthracene rings, the electronic coupling between them is minimized, facilitating the formation of a highly polar, charge-separated excited state. researchgate.net The relaxation from the Franck-Condon excited state to the emissive CT state is a dynamic process. It is not a single, simple step but involves both internal molecular motions, such as the torsional relaxation of the bond connecting the two anthracene units, and the reorganization of the surrounding solvent molecules. researchgate.net Ultrafast spectroscopic studies have shown that an initial, unhindered torsional relaxation can occur on a sub-picosecond timescale, followed by a slower, diffusion-controlled solvent relaxation that leads to the fully formed CT state. researchgate.net
The characteristics of the CT emission can be tuned by chemical modification of the bianthracene core. For example, the introduction of fluorine atoms into the 9,9'-bianthracene structure has been shown to influence the properties of the TICT state. rsc.orgresearchgate.net These modifications can affect the energy levels of the frontier molecular orbitals, the stability of the CT state, and consequently, the color and efficiency of the emission. Such fluorinated 9,9'-bianthracene derivatives have been investigated as host materials in organic light-emitting diodes (OLEDs), where the properties of the CT state play a crucial role in the device performance. rsc.orgresearchgate.net The ability to engineer the CT state emission through synthetic chemistry opens up avenues for the development of novel materials for a range of optoelectronic applications.
Photoreactivity: Photodimerization and Photocycloaddition Reactions of Anthracene Moieties
The anthracene moieties within 9,9'-bianthracene systems retain their characteristic photoreactivity, most notably undergoing photodimerization and photocycloaddition reactions. These photochemical transformations are central to the development of photoresponsive materials and have been extensively studied.
Exploration of [4+4] Photocycloaddition Mechanisms and Regioselectivity
The hallmark photoreaction of anthracene is the [4+4] photocycloaddition, where two anthracene molecules, upon irradiation with UV light, form a dimer linked by new covalent bonds at the 9,10- and 9',10'- positions. wikipedia.orgorientjchem.org This reaction proceeds through the excitation of one anthracene molecule to its first excited singlet state, which then interacts with a ground-state anthracene molecule to form an excimer, a transient excited-state complex. taylorandfrancis.com This excimer can then relax to the stable photodimer. taylorandfrancis.com For the reaction to occur, the two anthracene units must be in close proximity, typically within 4.2 Å. taylorandfrancis.com
In the context of 9,9'-bianthracene, this reaction can occur intramolecularly if the conformation of the molecule allows the two anthracene rings to come into close contact, or intermolecularly between two separate bianthracene molecules. The regioselectivity of the [4+4] photocycloaddition, which dictates the specific stereochemical outcome of the dimer, can be influenced by the substitution pattern on the anthracene rings. For 9-substituted anthracenes, head-to-head and head-to-tail isomers of the photodimer can be formed. taylorandfrancis.comnih.gov The preferred isomer can depend on steric and electronic factors. Supramolecular templating strategies have been developed to control the orientation of the anthracene moieties, thereby achieving high regio- and stereoselectivity in the photocycloaddition reaction. rsc.org
| Reactant | Product | Reaction Type | Key Features |
| Anthracene | Anthracene Dimer | [4+4] Photocycloaddition | Reversible reaction, forms cyclobutane-like structure |
| 9-Substituted Anthracenes | Head-to-head and Head-to-tail Dimers | [4+4] Photocycloaddition | Regioselectivity influenced by substituents |
Investigation of Reversible Photodimerization for Stimuli-Responsive Materials
A key feature of the [4+4] photocycloaddition of anthracene is its reversibility. The photodimer can be cleaved back to the original anthracene monomers either by heating (thermolysis) or by irradiation with light of a shorter wavelength (photolysis). orientjchem.orgresearchgate.net This reversible dimerization and cleavage cycle allows for the photochemical switching of material properties.
This reversibility has been harnessed to create a variety of stimuli-responsive materials. For example, polymers incorporating anthracene moieties can be crosslinked upon UV irradiation to form a network structure, and subsequently, the crosslinks can be broken by a different light stimulus or heat, leading to changes in the material's mechanical properties. researchgate.net This has been applied in the development of self-healing materials, shape-memory polymers, and photoresponsive gels. researchgate.net The dynamic covalent bonds formed by the photodimerization of anthracene provide a powerful tool for creating materials that can adapt to external stimuli in a controlled and reversible manner. researchgate.net
Application in Triplet-Triplet Annihilation (TTA) Upconversion Systems
Anthracene and its derivatives, including 9,9'-bianthracene, are widely used as annihilators in triplet-triplet annihilation (TTA) upconversion systems. rsc.orgacs.org TTA upconversion is a process where two low-energy photons are converted into one higher-energy photon. The process involves a sensitizer (B1316253) molecule that absorbs a low-energy photon and transfers its triplet energy to an annihilator molecule. Two such triplet-excited annihilator molecules can then interact, leading to an annihilation event that produces one annihilator in an excited singlet state and one in the ground state. The excited singlet annihilator then emits a high-energy photon. acs.orgnih.gov
The efficiency of TTA is dependent on the photophysical properties of the annihilator. Anthracene derivatives are excellent candidates due to their high fluorescence quantum yields and appropriate triplet energy levels. rsc.org 9,9'-Bianthracene and other dimeric or polymeric anthracene systems are of particular interest as they can potentially facilitate intramolecular TTA, where the two triplet excitons reside on the same molecule or polymer chain. acs.orgnih.gov This can enhance the efficiency of the annihilation process, especially in solid-state applications where diffusion is limited. nih.gov The ability to tune the properties of the anthracene annihilator through chemical modification allows for the optimization of TTA upconversion systems for various applications, including solar energy conversion, bioimaging, and photodynamic therapy. researchgate.netcam.ac.uknsf.gov
| Component | Role in TTA-UC | Example Compounds |
| Sensitizer | Absorbs low-energy photons and creates triplet excitons | Platinum octaethylporphyrin |
| Annihilator | Receives triplet energy and undergoes TTA to emit high-energy photons | 9,9'-Bianthracene, 9,10-Diphenylanthracene (B110198) |
Electrochemical Behavior and Redox Processes of 9,9 Bianthracene
Cyclic Voltammetry (CV) and Related Electrochemical Techniques for Redox Characterization
Cyclic voltammetry is a potent electrochemical technique used to investigate the redox properties of chemical species. It provides critical information on the potentials at which oxidation and reduction events occur and offers insights into the stability and kinetics of the electron transfer processes.
The anodic behavior of 9,9'-bianthracene (B94274) in acetonitrile (B52724) reveals information about its propensity to lose electrons. The oxidation potential is directly related to the energy of the Highest Occupied Molecular Orbital (HOMO). Experimental determination through cyclic voltammetry shows the onset of oxidation for 9,9'-bianthracene at approximately 1.25 V when measured in acetonitrile, with potentials reported relative to an internal ferrocene standard rsc.orgresearchgate.net.
The process corresponds to a one-electron oxidation, generating a radical cation. The study of various anthracene (B1667546) derivatives demonstrates that the oxidation is typically a reversible, one-electron transfer process, leading to the formation of a stable cationic species surrey.ac.uk. This process can be represented by the following reaction:
BA ⇌ BA•+ + e-
Here, BA represents the neutral 9,9'-bianthracene molecule, and BA•+ is the corresponding radical cation. The stability of this radical cation allows for its characterization using electrochemical methods.
Table 1: Anodic Peak Potentials and Related Data for Anthracene Derivatives
| Compound | Onset Oxidation Potential (V vs. Fc/Fc+) | HOMO Energy Level (eV) | Solvent System | Supporting Electrolyte | Reference |
| 9,9'-Bianthracene | 1.25 | -5.73 | Acetonitrile | Not Specified | rsc.orgresearchgate.net |
| Anthracene | Not Specified | Not Specified | Acetonitrile | Not Specified | surrey.ac.uk |
| 9,10-Diphenylanthracene (B110198) | Not Specified | Not Specified | Acetonitrile | Not Specified | surrey.ac.uk |
During the cathodic scan in cyclic voltammetry, 9,9'-bianthracene is expected to undergo reduction by accepting electrons. This process is analogous to the well-documented electrochemical behavior of other aromatic hydrocarbons, such as azobenzene and other anthracene derivatives, in aprotic solvents like acetonitrile and dimethylformamide rsc.org.
The reduction typically occurs in two successive, reversible one-electron steps. The first step involves the formation of a stable radical anion (BA•-). The second step, occurring at a more negative potential, leads to the formation of a dianion (BA2-). These processes can be summarized as:
BA + e- ⇌ BA•-
BA•- + e- ⇌ BA2-
The stability of the generated radical anion is a key feature of the electrochemical reduction of aromatic hydrocarbons in aprotic media.
The electrochemical behavior of 9,9'-bianthracene is characterized by the formation of transient radical ions. The radical cation (BA•+) is formed during oxidation, and the radical anion (BA•-) is formed during the initial reduction step. These open-shell ions are often stable enough within the timescale of a cyclic voltammetry experiment to be observed as reversible peaks rsc.org.
The formation of these charged species is particularly relevant in the context of 9,9'-bianthracene's known tendency to form a twisted intramolecular charge-transfer (TICT) excited state rsc.orgresearchgate.net. In polar solvents, photoexcitation can lead to a state where one anthracene moiety is positively charged and the other is negatively charged, a phenomenon driven by solvent fluctuations epj-conferences.org. This behavior is conceptually similar to the generation of radical ions via electrochemical methods, highlighting the molecule's capacity to stabilize separated charges. The study of these radical ions provides fundamental insights into the electron transfer properties that are crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs) rsc.orgresearchgate.net.
Role of Acetonitrile in Electrochemical Studies
The choice of solvent is critical in non-aqueous electrochemistry. The solvent must dissolve the analyte and the supporting electrolyte, be stable over a wide potential range, and facilitate the electrochemical process without interfering.
Acetonitrile (CH₃CN) is a widely favored solvent for electrochemical studies, including cyclic voltammetry, for several key reasons wikipedia.orgfishersci.commdpi.com:
High Dielectric Constant : With a dielectric constant of approximately 38.8, acetonitrile is effective at dissolving ionic compounds, such as supporting electrolytes, and a wide range of organic molecules wikipedia.org.
Wide Potential Window : High-purity acetonitrile, when combined with a suitable supporting electrolyte, offers a broad potential range where the solvent itself does not undergo oxidation or reduction. This allows for the study of compounds with high oxidation or low reduction potentials mdpi.com.
Aprotic Nature : As an aprotic solvent, it does not readily donate protons, which is crucial for studying the intrinsic redox behavior of molecules without interference from protonation reactions of the generated radical ions.
Low Viscosity : Its low viscosity ensures good mass transport of the analyte to the electrode surface, which is important for achieving well-defined voltammetric waves fishersci.comconsolidated-chemical.com.
Chemical Inertness : Acetonitrile is relatively unreactive, which prevents it from participating in unwanted side reactions with the analyte or its redox products fishersci.com.
For sensitive electrochemical measurements, the use of high-purity, dry acetonitrile is essential to minimize background currents and interfering peaks from impurities like water sigmaaldrich.com.
A supporting electrolyte is an indispensable component in electrochemical measurements, serving to increase the conductivity of the solution and minimize the iR drop (potential drop due to solution resistance) basinc.com. For studies in acetonitrile, tetraalkylammonium salts are commonly employed.
Tetrabutylammonium Hexafluorophosphate (TBAPF₆) is a frequently used supporting electrolyte due to its excellent properties wikipedia.orgresearchgate.net:
High Solubility : It is highly soluble in polar organic solvents like acetonitrile wikipedia.org.
Electrochemical Inertness : Both the tetrabutylammonium (TBA⁺) cation and the hexafluorophosphate (PF₆⁻) anion are electrochemically stable over a wide potential range. The large size and low charge density of these ions make them difficult to oxidize or reduce wikipedia.org.
Weakly Coordinating Anion : The PF₆⁻ anion is non-coordinating, meaning it has a very low tendency to interact or form ion pairs with the electrochemically generated radical cations, thus minimizing its influence on the measured redox potentials nsf.gov.
Tetrabutylammonium Perchlorate (TBAClO₄) is another common supporting electrolyte with similar advantages. It provides good conductivity and a wide electrochemical window in acetonitrile mdpi.commdpi.comresearchgate.net. The choice between TBAPF₆ and TBAClO₄ can sometimes depend on the specific redox process being studied, as even weakly coordinating anions can have subtle effects on the stability of the generated intermediates nsf.gov. The large hydrodynamic radius of the TBA⁺ cation also plays a role in establishing the structure of the electrical double layer at the electrode surface nsf.gov.
Effects of Solvent Purity and Trace Water Content on Redox Processes in Acetonitrile
The electrochemical behavior of 9,9'-bianthracene in acetonitrile is significantly influenced by the purity of the solvent, particularly the presence of trace amounts of water. Acetonitrile is a common aprotic solvent for electrochemical studies due to its wide potential window and ability to dissolve a range of organic compounds and supporting electrolytes. However, its hygroscopic nature means that it readily absorbs moisture from the atmosphere, and this residual water can act as a proton source, profoundly affecting the redox processes of highly reactive species such as the radical anion and dianion of 9,9'-bianthracene.
The reduction of 9,9'-bianthracene in anhydrous aprotic solvents typically proceeds in two successive one-electron transfer steps, leading to the formation of the radical anion (BA•⁻) and subsequently the dianion (BA²⁻), as depicted in the following reactions:
BA + e⁻ ⇌ BA•⁻
BA•⁻ + e⁻ ⇌ BA²⁻
In ideally dry and pure acetonitrile, both of these redox couples can exhibit reversible behavior in cyclic voltammetry experiments. However, the presence of proton donors, even at millimolar concentrations, can alter the reaction mechanism, particularly following the formation of the highly basic dianion.
Detailed Research Findings
Research on the electrochemistry of large polycyclic aromatic hydrocarbons (PAHs) in acetonitrile has shown that their corresponding dianions are often strong bases. These dianions are capable of abstracting protons from residual water or even from the acetonitrile solvent itself, although the reaction with water is typically much faster.
In the case of 9,9'-bianthracene, the dianion (BA²⁻) is expected to be sufficiently basic to be protonated by trace water. This protonation event leads to a chemical reaction following the second electron transfer, which disrupts the reversibility of the second reduction wave observed in cyclic voltammetry. The process can be described by the following steps:
BA²⁻ + H₂O → BAH⁻ + OH⁻
BAH⁻ + H₂O → BAH₂ + OH⁻
The purity of the acetonitrile, beyond its water content, is also crucial. Other impurities capable of acting as proton donors or electrophiles can react with the reduced forms of 9,9'-bianthracene, leading to complex reaction pathways and the formation of various products.
Table 1: Expected Qualitative Effects of Increasing Trace Water Content on the Cyclic Voltammetry of 9,9'-Bianthracene in Acetonitrile
| Feature of Cyclic Voltammogram | Effect of Increasing Water Concentration |
| First Reduction Wave (BA + e⁻ ⇌ BA•⁻) | |
| Cathodic Peak Potential (Epc1) | Minor to no significant shift |
| Anodic Peak Potential (Epa1) | Minor to no significant shift |
| Peak Current Ratio (ipa1/ipc1) | Remains close to 1 |
| Second Reduction Wave (BA•⁻ + e⁻ ⇌ BA²⁻) | |
| Cathodic Peak Potential (Epc2) | May shift to less negative potentials |
| Anodic Peak Potential (Epa2) | Decreases in magnitude or disappears |
| Peak Current Ratio (ipa2/ipc2) | Decreases significantly (approaches 0) |
This interactive table demonstrates that the second reduction process is far more sensitive to the presence of trace water than the first. The radical anion (BA•⁻) is significantly less basic than the dianion (BA²⁻) and is therefore less susceptible to protonation by residual water. The study of these solvent effects is critical for understanding the intrinsic electrochemical properties of molecules and for controlling the products of electrochemical synthesis.
Computational and Theoretical Studies on 9,9 Bianthracene
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For 9,9'-Bianthracene (B94274), DFT calculations have been instrumental in characterizing its ground-state conformation, where the two anthracene (B1667546) rings are nearly orthogonal due to steric hindrance, and in exploring its electronic properties. researchgate.net
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for determining a molecule's potential in optoelectronic devices. wikipedia.org This HOMO-LUMO gap influences the electronic absorption and emission properties, as well as the stability of the molecule. wikipedia.orgfrontiersin.org A smaller gap generally corresponds to easier electronic excitation and emission at longer wavelengths.
For polycyclic aromatic hydrocarbons (PAHs) like 9,9'-Bianthracene, the HOMO-LUMO gap is highly dependent on the extent of π-conjugation and molecular structure. frontiersin.org DFT calculations allow for the precise determination of these energy levels. While specific values for the parent 9,9'-Bianthracene are dependent on the computational method, studies on related derivatives provide insight. For instance, fluorinated 9,9'-bianthracene derivatives (BAnFs) exhibit wide optical energy gaps ranging from 3.04 to 3.08 eV, making them suitable as host materials in highly efficient fluorescent Organic Light Emitting Diodes (OLEDs). researchgate.net The HOMO energy levels for these derivatives were calculated to be between -5.68 eV and -5.77 eV. researchgate.net
| Property | Calculated Value Range |
|---|---|
| Optical Energy Gap | 3.04 - 3.08 eV |
| HOMO Energy Level | -5.68 to -5.77 eV |
The spatial distribution of the HOMO and LUMO provides insights into the regions of a molecule involved in electron donation and acceptance. In 9,9'-Bianthracene, upon photoexcitation, the process of symmetry-breaking charge transfer (SBCT) occurs, where the excitation localizes on one of the two anthracene moieties. epj-conferences.org This leads to the formation of a charge-transfer (CT) state where one ring becomes positively charged (acting as the HOMO region) and the other becomes negatively charged (the LUMO region). epj-conferences.org The ground-state conformation, with its orthogonal anthracene rings, minimizes the overlap between the π-systems of the two moieties. researchgate.netepj-conferences.org DFT calculations on anthracene derivatives show that the HOMO and LUMO are typically distributed across the aromatic rings, characteristic of π-orbitals. rsc.org
Time-Dependent Density Functional Theory (TD-DFT) is a primary method for studying the excited states of molecules and predicting their photophysical properties. For 9,9'-Bianthracene, TD-DFT calculations have been essential in elucidating the mechanism of symmetry-breaking charge transfer (SBCT). epj-conferences.org Upon photoexcitation, the molecule transitions from its ground state to a locally excited (LE) state, where the excitation is confined to a single anthracene unit. epj-conferences.org In polar solvents, this LE state can relax into a more stable charge-transfer (CT) state, where an electron has transferred from one anthracene ring to the other. epj-conferences.orgacs.org
TD-DFT simulations, particularly when combined with molecular dynamics, can track the energy of the S1 (first singlet excited) state and changes in molecular properties like oscillator strength and dipole moment. epj-conferences.org These calculations show that the formation of the CT state is accompanied by a decrease in oscillator strength and an increase in the dipole moment along the central C-C bond, which is consistent with experimental observations. epj-conferences.org The rate of this charge transfer is heavily influenced by the polarity and rotational diffusion of the surrounding solvent molecules. acs.orgresearchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. For 9,9'-Bianthracene, excited-state MD simulations, often coupled with quantum mechanics (QM/MD), have been vital for understanding the dynamics of the SBCT process. epj-conferences.orgresearchgate.net These simulations reveal that the charge transfer is not just an electronic process but is coupled with specific nuclear motions. epj-conferences.org
Upon excitation, MD simulations have identified key structural changes:
Torsional Motion : A twisting motion occurs between the two anthracene rings. epj-conferences.org
Bond Shortening : The central C-C bond connecting the two rings shortens during the reaction. epj-conferences.orgacs.org
These simulations show that the SBCT is driven by the random rotational fluctuations of solvent molecules, particularly those in the first solvation shell, which create a transient electric field that breaks the symmetry of the molecule and facilitates charge separation. epj-conferences.orgresearchgate.net The simulations quantitatively match experimental results from time-resolved fluorescence spectroscopy, confirming that the SBCT kinetics are coupled with solvent rotational diffusion. researchgate.netresearchgate.net
Elucidation of Reaction Mechanisms and Reaction Pathways through Computational Approaches
Computational chemistry is a powerful tool for mapping out the intricate steps of chemical reactions. rsc.org For 9,9'-Bianthracene, the primary reaction pathway studied computationally is the photo-induced symmetry-breaking charge transfer. The mechanism, elucidated through a combination of TD-DFT and QM/MD simulations, proceeds as follows:
Photoexcitation : The molecule absorbs a photon, promoting it from the ground state to a Franck-Condon state, which quickly relaxes to a locally excited (LE) state. In the LE state, the excitation is localized on one of the anthracene moieties. epj-conferences.org
Solvent-Induced Symmetry Breaking : In polar solvents, the fluctuating electric field generated by the random motion of solvent molecules creates an asymmetric environment. researchgate.net This asymmetry is necessary to induce the formation of the charge-transfer (CT) state. researchgate.net
Charge Transfer and Structural Relaxation : An electron transfers from the excited anthracene ring to the other. This electronic rearrangement is accompanied by structural changes, including torsional motion and shortening of the central C-C bond. epj-conferences.org
Solvent Reorganization and Stabilization : Once the CT state is formed, its large dipole moment causes further reorientation of the polar solvent molecules. This solvent reorganization, in turn, stabilizes the CT state, preventing the reverse reaction and completing the process. researchgate.net
This solvent-solute cooperative mechanism highlights how the environment plays a crucial role in directing the reaction pathway. acs.org
Intermolecular Interaction Analysis using Quantum Chemical Methods (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. rsc.org By mapping properties like the normalized contact distance (d_norm) onto the surface, it identifies regions of close contact between molecules. nih.gov The analysis is complemented by 2D fingerprint plots, which summarize the types and relative contributions of different intermolecular contacts. rsc.org
For co-crystals of a 9,9'-bianthracene derivative (9,9'-bianthracene-10,10'-dicarboxylic acid), Hirshfeld analysis has been used to understand the forces governing the crystal packing. rsc.org The 2D fingerprint plots for these systems revealed the major interactions responsible for forming the crystal lattice. While data for the parent 9,9'-bianthracene is not specifically detailed, analysis of similar aromatic systems provides a representative understanding of the expected interactions. For instance, in a related anthracene derivative, the primary contributions to the crystal packing were found to be H···H, C···H/H···C, and O···H/H···O contacts. nih.gov In the bianthracene derivative co-crystals, CH–π interactions were identified as crucial for forming the layered structure. rsc.org
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 42.7% |
| C···H/H···C | 40.0% |
| O···H/H···O | 12.3% |
| C···C | 2.1% |
Note: Data is for 4-{[(anthracen-9-yl)methyl]amino}benzoic acid and is representative of interactions in large aromatic systems. nih.gov
Crystal Engineering and Solid State Characteristics of 9,9 Bianthracene
Single Crystal X-ray Diffraction Studies for Molecular and Supramolecular Architecture
Recent studies have utilized single-crystal X-ray diffraction to investigate the impact of solvent intercalation on the photophysics of 9,9'-bianthracene (B94274) (BA). nih.govacs.org By growing BA crystals in different solvents, researchers can manipulate the electric field within the crystal, thereby tuning the photophysical outcomes between singlet exciton (B1674681) fission (SF) and symmetry-breaking charge separation (SB-CS). nih.govacs.org For instance, crystals grown without a solvent undergo rapid SF, while those containing highly polar benzonitrile (B105546) exhibit SB-CS instead. nih.gov
The solid-state assembly of 9,9'-bianthracene is dictated by a variety of non-covalent interactions. Among the most significant are π-π stacking and C-H···π interactions, which are common in aromatic hydrocarbons.
π-π Stacking: This interaction involves the face-to-face or offset stacking of the anthracene (B1667546) rings. The geometry of this stacking, including the interplanar distance and the degree of overlap, profoundly influences the electronic coupling between adjacent molecules and, consequently, the material's photophysical properties. Different packing motifs, such as face-to-edge and parallel displaced arrangements, have been observed in anthracene derivatives. researchgate.net
In co-crystals of 9,9'-bianthracene-10,10'-dicarboxylic acid with various bases, two-dimensional fingerprint plots have revealed that C-H···π interactions can be a dominant force in the formation of layered structures, sometimes having a stronger influence on the crystal's robustness than O-H···N hydrogen bonds. rsc.org
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical consideration in materials science. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, and, importantly for 9,9'-bianthracene, photophysical and photochemical behavior.
The intercalation of different solvent molecules into the crystal lattice of 9,9'-bianthracene can be considered a form of polymorphism, leading to dramatic changes in its excited-state dynamics. Research has demonstrated that the polarity of ordered solvent molecules within the crystal can selectively switch the photophysical pathway between singlet fission and symmetry-breaking charge separation. nih.govacs.org Solvent-free crystals of 9,9'-bianthracene exhibit fast singlet fission. nih.gov In contrast, the inclusion of moderately polar solvents leads to charge-transfer-mediated singlet fission, and highly polar solvents can completely shift the process to symmetry-breaking charge separation. nih.gov This highlights the profound impact of the local dielectric environment, as controlled by the crystal structure, on the electronic processes within the material.
Furthermore, studies on other anthracene derivatives, such as 9,10-diphenylanthracene (B110198) (DPA), have shown that additives can be used to control the crystallization of different polymorphs (α, β, and γ forms), each likely possessing unique photophysical characteristics. mdpi.com
Solvent Effects on Crystal Growth and Morphology
The choice of solvent is a critical parameter in crystallization, influencing not only the polymorphic form but also the crystal size, shape (habit), and quality. The interaction between the solute and solvent molecules at the growing crystal faces can either promote or inhibit growth in specific directions, thereby dictating the final crystal morphology.
Acetonitrile (B52724) is a polar aprotic solvent that is widely used in the crystallization of organic compounds, including anthracene and its derivatives. pitt.educhemeo.comunt.edu Its polarity allows it to dissolve a range of polar and nonpolar compounds, making it a versatile choice for recrystallization. The solubility of anthracene in acetonitrile has been experimentally determined, providing fundamental data for designing crystallization processes. chemeo.comunt.edu
For many anthracene derivatives, acetonitrile is a suitable solvent for obtaining high-quality single crystals for X-ray diffraction studies. acs.orgmdpi.com It has also been used in photochemical syntheses of anthracene derivatives in solution. chemrxiv.org The interaction of acetonitrile with the excited states of bianthryl systems has been studied, revealing that in polar solvents like acetonitrile, charge separation is driven by the solvent's orientational relaxation. acs.org
The specific interactions between acetonitrile and the different crystal faces of an anthracene derivative can lead to distinct crystal habits. For instance, in the crystallization of the drug ticagrelor, using acetonitrile as the solvent resulted in a specific crystal habit. mdpi.com The growth morphology of crystals can be predicted by considering the interactions between the solvent and the various crystal facets. mdpi.com
Acetonitrile can also influence the nucleation process, which is the initial step of crystal formation. In the crystallization of Vitamin D3, a solvent swap to acetonitrile was necessary due to high solubility in the reaction solvent, and this step was crucial for obtaining crystalline material. researchgate.net The conditions of crystallization from acetonitrile, such as concentration and cooling rate, were found to significantly affect the yield, crystal shape, and particle size distribution. researchgate.net While direct studies on the influence of acetonitrile on the nucleation of 9,9'-bianthracene are not extensively detailed in the provided context, the principles observed for other complex organic molecules are likely applicable. The solvent's properties will affect the supersaturation levels and the energy barrier for nucleus formation, thereby controlling the onset of crystallization and the number and size of the resulting crystals.
Supramolecular Chemistry of 9,9 Bianthracene
Host-Guest Chemistry and Molecular Recognition Phenomena
9,9'-Bianthracene (B94274) has demonstrated its capability to act as a host molecule, forming inclusion compounds with various guest molecules. This molecular recognition is largely driven by shape complementarity and weak intermolecular forces.
A notable example of 9,9'-bianthracene's host capabilities is its formation of crystalline inclusion compounds with a series of chlorinated hydrocarbons. researchgate.net Research has shown that it can encapsulate guests such as chlorinated ethenes and ethanes in a 1:1 host-to-guest ratio. researchgate.net The stability and structure of these host-guest complexes have been confirmed through techniques like NMR spectroscopy and thermal analyses. researchgate.net X-ray crystallography has further elucidated the nature of these interactions, revealing how the guest molecules are accommodated within the crystalline lattice of the 9,9'-bianthracene host. researchgate.net The twisted conformation of 9,9'-bianthracene creates specific voids and channels within its crystal structure, allowing for the selective inclusion of guest molecules that fit these spaces.
The polarity of solvent molecules can also play a crucial role in the host-guest chemistry of 9,9'-bianthracene. Studies have shown that the photophysical properties of 9,9'-bianthracene single crystals can be tuned by the intercalation of different solvent molecules. nih.gov For instance, crystals grown in the presence of o-xylene, chlorobenzene, o-dichlorobenzene, and benzonitrile (B105546) exhibit different behaviors, ranging from singlet fission to symmetry-breaking charge separation, demonstrating the significant influence of the guest (solvent) on the electronic properties of the host. nih.gov
| Guest Molecule Type | Host:Guest Ratio | Key Findings | Analytical Techniques |
|---|---|---|---|
| Chlorinated ethenes and ethanes | 1:1 | Formation of crystalline inclusion compounds. researchgate.net | NMR Spectroscopy, Thermal Analyses, X-ray Crystallography researchgate.net |
| o-Xylene, Chlorobenzene, o-Dichlorobenzene, Benzonitrile (as intercalated solvents) | Not specified | Tuning of photophysical properties (singlet fission vs. charge separation) based on guest polarity. nih.gov | X-ray Diffraction, Steady-State Optical Spectroscopy, Transient Absorption Microscopy nih.gov |
Self-Assembly Strategies for Creating Ordered Architectures and Functional Materials
The ability of 9,9'-bianthracene and its derivatives to self-assemble into well-defined architectures is a key aspect of its supramolecular chemistry, with significant implications for materials science. These self-assembly processes are driven by a combination of π-π stacking interactions, van der Waals forces, and, in the case of functionalized derivatives, hydrogen bonding.
One of the most prominent applications of 9,9'-bianthracene self-assembly is in the bottom-up synthesis of graphene nanoribbons (GNRs). nih.gov For this purpose, derivatives such as 10,10'-dibromo-9,9'-bianthracene (B55566) are often used. nih.gov Upon deposition onto a metal surface like copper(111), these precursor molecules self-assemble into chain-shaped islands. nih.gov This ordered arrangement is a result of the interplay between π-stacking interactions among the bianthracene units and strong epitaxial interactions with the metal substrate. nih.gov The functional groups on the bianthracene core can significantly influence the shape and dimensionality of the resulting self-assembled structures. nih.gov
Furthermore, fluorinated derivatives of 9,9'-bianthracene have been investigated as host materials in organic light-emitting diodes (OLEDs). researchgate.net These materials can form ordered thin films, and their self-assembly characteristics are crucial for the performance of the electronic devices. The specific molecular packing in the solid state, governed by self-assembly, affects properties like charge transport and luminescence efficiency. researchgate.net
Studies on 9,9'-bianthracene nanoaggregates and thin films have revealed the formation of different excited states, such as excitonic and excimeric states, depending on the degree of molecular order achieved through self-assembly. acs.org This highlights the potential to control the photophysical properties of 9,9'-bianthracene-based materials by directing their self-assembly pathways.
| System | Driving Forces for Assembly | Resulting Architecture/Material | Application/Significance |
|---|---|---|---|
| 10,10'-Dibromo-9,9'-bianthracene on Cu(111) | π-stacking, Epitaxial interactions with substrate nih.gov | Chain-shaped molecular islands nih.gov | Precursor for bottom-up synthesis of graphene nanoribbons. nih.gov |
| Fluorinated 9,9'-bianthracene derivatives | Intermolecular interactions in the solid state | Thin films for electronic devices | Host materials in high-performance fluorescent OLEDs. researchgate.net |
| 9,9'-Bianthracene nanoaggregates | Intermolecular interactions in solution | Nanoaggregates with specific photophysical properties | Formation of excitonic and excimeric states. acs.org |
Supramolecular Control over Photoreactions
The photodimerization of anthracene (B1667546) and its derivatives is a classic photochemical reaction that results in the formation of a [4+4] cycloadduct. In solution, this reaction often leads to a mixture of products with low selectivity. Supramolecular chemistry offers powerful strategies to control the outcome of these photoreactions by pre-organizing the reactant molecules in a specific orientation.
Supramolecular templating utilizes host molecules or metal-ligand coordination to bring two anthracene moieties into close proximity and with a defined spatial arrangement, thereby directing the photodimerization to a specific regio- and stereoisomer.
Metallosupramolecular assemblies have proven to be particularly effective in controlling the photodimerization of functionalized anthracenes. rsc.orgscispace.comresearchgate.net By using different metal templates, it is possible to control the orientation of the anthracene units. For example, the reaction of 2,6-disubstituted anthracenes with silver(I) oxide leads to the formation of dinuclear silver complexes where the anthracene moieties are in an antiparallel orientation. rsc.orgscispace.comresearchgate.net Subsequent irradiation of these complexes results in the exclusive formation of the anti-photodimer. rsc.orgscispace.comresearchgate.net
Conversely, when these same anthracene ligands are reacted with a dinuclear gold complex, tetranuclear assemblies are formed in which the anthracene units are oriented in a parallel, or syn, fashion. rsc.orgscispace.com Irradiation of these assemblies selectively yields the syn-photodimer. rsc.orgscispace.com This demonstrates that the stereoselectivity of the [4+4] cycloaddition is determined by the preorganization of the reactants within the metallosupramolecular structure. rsc.orgscispace.comresearchgate.net
This supramolecular approach mimics the high degree of control observed in enzymatic reactions and provides a powerful tool for achieving high regio- and stereoselectivity in photochemical reactions in solution. rsc.orgscispace.com The use of a supramolecular template effectively translates the structural information of the assembly into the final photoproduct.
| Supramolecular Template | Orientation of Anthracene Units | Photodimer Product | Reference |
|---|---|---|---|
| Dinuclear Silver(I) Complexes | Antiparallel | anti-photodimer | rsc.orgscispace.comresearchgate.net |
| Tetranuclear Gold(I) Complexes | Parallel (syn-fashion) | syn-photodimer | rsc.orgscispace.com |
Advanced Materials Science and Device Applications of 9,9 Bianthracene Derivatives
Organic Light-Emitting Diodes (OLEDs)
The inherent blue fluorescence and excellent photophysical stability of the 9,9'-bianthracene (B94274) core make its derivatives promising candidates for use in Organic Light-Emitting Diodes (OLEDs). magtech.com.cn They have been extensively developed both as primary light emitters and as host materials for other fluorescent dopants.
Development of Deep-Blue Emitters and Host Materials for OLEDs
The quest for efficient and stable deep-blue emitters is a critical challenge in OLED technology for full-color displays and solid-state lighting. beilstein-journals.org 9,9'-Bianthracene derivatives have emerged as a promising class of materials to meet this demand. magtech.com.cn By introducing various substituents, particularly electron-withdrawing groups like fluorine (F) and trifluoromethyl (CF3), researchers can fine-tune the material's photophysical properties, energy levels, and thermal stability. rsc.org
Fluorinated 9,9'-bianthracene derivatives have been successfully synthesized to act as deep-blue dopants (emitters). rsc.org For instance, a device using 10,10′-bis(3,5-bis(trifluoromethyl)phenyl)-9,9′-bianthracene as a dopant in a 4,4′-bis(N-carbazolyl)biphenyl (CBP) host achieved a pure blue emission with Commission Internationale de l'Éclairage (CIE) coordinates of (0.156, 0.083). rsc.org This device demonstrated a maximum external quantum efficiency (EQE) of 5.02%. rsc.org Such performance highlights the potential of these fluorinated derivatives as highly efficient pure blue emitters. rsc.org
Beyond their role as emitters, these derivatives also excel as host materials. Fluorinated 9,9'-bianthracenes have been shown to facilitate high-performance OLEDs by enhancing the generation of singlet excitons. rsc.org A derivative known as 10,10′-bis(4-fluorophenyl)-9,9′-bianthracene (BAn-(4)-F), when used as a host, created OLEDs with excellent EQEs of 5.43% and 5.20% for different dopants. rsc.org This enhancement is attributed to the host molecule's twisted intramolecular charge-transfer (TICT) excited state, which promotes the transition from triplet to singlet states, thereby increasing the fraction of emissive singlet excitons available for light generation. rsc.orgresearchgate.net
Other molecular design strategies for 9,9'-bianthracene derivatives include exploring isomerization, creating asymmetrical structures, and leveraging steric hindrance to optimize device efficiency and stability. magtech.com.cn Spiro-configured molecules incorporating an anthracene (B1667546) core have also been developed as effective blue host materials. rsc.org A device using a spiro[benzo[c]fluorene-7,9′-fluorene]-based anthracene derivative as a host achieved a luminance efficiency of 7.03 cd/A with a blue emission peak at 468 nm. rsc.org
Table 1: Performance of OLEDs Employing 9,9'-Bianthracene Derivatives
| Compound/Device Role | Dopant/Host System | Max. EQE (%) | Luminance Efficiency (cd/A) | CIE Coordinates (x, y) | Emission Color |
| BAn-(3,5)-CF₃ (Emitter) | Doped in CBP | 5.02% | 3.05 | (0.156, 0.083) | Deep-Blue |
| BAn-(4)-F (Host) | Host for DPAVBi | 5.43% | - | - | - |
| BAn-(4)-F (Host) | Host for C545T | 5.20% | - | - | - |
| BH-9PA (Host) | Host for DSA-Ph | - | 7.03 | - | Blue (468 nm) |
| BH-9PA (Host) | Host for BD-6MDPA | - | 6.60 | - | Blue (464 nm) |
| mCz-TAn-CN (Emitter) | Non-doped | 7.03% | - | (0.14, 0.12) | Deep-Blue |
| m2Cz-TAn-CN (Emitter) | Doped | 7.28% | - | (0.14, 0.09) | Deep-Blue |
Data sourced from multiple studies. rsc.orgrsc.orgrsc.orgrsc.org
Utilization in Triplet-Triplet Annihilation (TTA) Upconversion Systems
Triplet-triplet annihilation (TTA) is a photophysical process that can increase the efficiency of fluorescent OLEDs by converting non-emissive triplet excitons into emissive singlet excitons. researchgate.net This mechanism is particularly valuable for exceeding the theoretical 25% internal quantum efficiency limit of conventional fluorescent devices. Anthracene derivatives are frequently chosen for TTA applications due to their favorable energy level alignment. researchgate.net
Dimeric annihilators, such as 10,10′-diphenyl-9,9′-bianthracene, are of particular interest because their structure allows them to hold two triplet excitons simultaneously. acs.orgnih.gov This enables intramolecular TTA, a process that can be more efficient than conventional intermolecular TTA, which relies on the diffusion of excited molecules. acs.orgnih.gov In a TTA upconversion (TTA-UC) system, a sensitizer (B1316253) absorbs a lower-energy photon, undergoes intersystem crossing to a triplet state, and then transfers this energy to the annihilator (the bianthracene derivative). acs.orgnih.gov Two triplet-excited annihilators can then interact, resulting in one ground-state molecule and one singlet-excited molecule, which then emits a higher-energy photon. acs.org
Studies on various 9,10-disubstituted anthracene derivatives have shown that their TTA efficiency can be enhanced by increasing the intersystem crossing rate or by optimizing the triplet diffusion within thin films. researchgate.net Several derivatives have been successfully used as annihilators in TTA-UC systems, in some cases achieving upconversion quantum yields that surpass that of the benchmark annihilator 9,10-diphenylanthracene (B110198) (DPA). rsc.org For example, a non-doped OLED based on an anthracene derivative with a cyano group (mCz-TAn-CN) achieved a high external quantum efficiency of 7.03%, an effect attributed to the TTA process. rsc.org
Table 2: Upconversion Quantum Yields for Anthracene Derivative Annihilators
| Annihilator Compound | Sensitizer | Upconversion Quantum Yield (Φ_UC) |
| 4-(10-phenylanthracene-9-yl) pyridine | Platinum octaethylporphyrin | Slightly exceeded DPA benchmark |
| 9-phenyl-10-(4-(trifluoromethyl)phenyl) anthracene | Platinum octaethylporphyrin | Slightly exceeded DPA benchmark |
| 4-(10-phenylanthracene-9-yl) benzonitrile (B105546) | Platinum octaethylporphyrin | Slightly exceeded DPA benchmark |
Data adapted from studies on TTA-UC systems. rsc.org
Organic Semiconductors and Organic Thin-Film Transistors (OTFTs)
Anthracene and its derivatives have historically been foundational molecules in the study of organic semiconductors. mdpi.com Their air stability, planar structure, and suitable frontier molecular orbital energy levels make them attractive for use in organic thin-film transistors (OTFTs), which are key components in next-generation flexible electronics. mdpi.com
Investigation of Charge Transport Characteristics in Thin Films and Single Crystals
The performance of an OTFT is primarily governed by the charge transport characteristics of the organic semiconductor layer. For 9,9'-bianthracene and related 9,10-disubstituted anthracenes, functionalization at the 9 and 10 positions serves as an effective method for tuning thermal stability and solid-state packing, which in turn influences charge transport. mdpi.com
Studies on single crystals of 9,9'-bianthracene have explored the phenomenon of symmetry-breaking charge separation upon photoexcitation. epj-conferences.org In polar environments, an excited state initially localized on one anthracene unit can evolve into a charge-transfer state, with one anthracene ring becoming positively charged and the other negatively charged. epj-conferences.org Understanding these charge separation dynamics is crucial for designing materials for photovoltaic and other optoelectronic applications. researchgate.net Research on thin films of related diphenylanthracene derivatives has measured hole drift mobility, a key parameter for semiconductor performance. amazonaws.com While functionalization of the anthracene core with different phenyl derivatives was found to have only a minor effect on electrochemical behavior, it significantly impacted thermal stability. mdpi.com
Fluorescent Probes and Sensors in Chemical Analysis
The strong fluorescence of anthracene derivatives makes them suitable for applications as probes and sensors. A novel application utilizes the mechanical breaking of an anthracene dimer, which is structurally related to bianthracene, to signal damage. rsc.org
Polymers have been developed containing cyclooctane-type anthracene dimers as crosslinkers. rsc.org These materials are initially non-fluorescent. However, when a crack forms in the material, the mechanical stress induces a cycloreversion reaction, breaking the dimer and regenerating the original fluorescent anthracene moieties. rsc.org This process results in strong fluorescence emission along the crack plane when illuminated with UV light, providing a clear visual signal of material failure. This mechanochemical response makes these materials promising as fluorescent sensors for detecting microcracks in coatings and structural components. rsc.org Furthermore, the high photoluminescence quantum yield of some deep-blue emitting anthracene derivatives also makes them attractive candidates for use as general fluorescent probes. beilstein-journals.org
Photochromic and Photomechanical Materials
The ability of anthracene derivatives to undergo photochemical reactions in the solid state forms the basis for their use in photochromic and photomechanical materials. The key reaction is the [4+4] photodimerization, where two anthracene molecules join together upon exposure to UV light to form a dimer. researchgate.net This process is often reversible, with the dimer dissociating back to the original monomers upon exposure to different wavelengths of light or heat. rsc.org
This reversible dimerization leads to significant changes in the molecule's structure, absorption spectrum, and physical properties, which is the definition of photochromism. When this reaction occurs within a well-ordered molecular crystal, the collective change in the shape of many molecules can generate internal stress, leading to macroscopic mechanical motion such as bending, twisting, or shattering of the crystal. rsc.orgresearchgate.net
Research on derivatives like 9-anthracene carboxylic acid has shown that these crystals can exhibit a reversible photomechanical response. researchgate.netrsc.org By making small modifications to the molecular structure, such as adding fluorine atoms, it is possible to significantly alter and improve the material's photomechanical properties, including the speed and robustness of the mechanical recovery. researchgate.net The relationship between the incoming photons and the resulting mechanical motion is an active area of research, with a focus on understanding how molecular packing, crystal shape, and illumination conditions influence the photomechanical effect. researchgate.net
Application in Reversible Polymer Systems and Self-Healing Materials
The unique photochemical behavior of 9,9'-bianthracene and its derivatives has positioned them as compelling candidates for the development of advanced reversible polymer systems and self-healing materials. The core principle behind this application lies in the reversible [4π + 4π] cycloaddition reaction of the anthracene moieties upon exposure to specific wavelengths of light.
Upon irradiation with UV light, typically above 300 nm, the anthracene groups can dimerize, forming a new covalent bond and leading to the crosslinking of polymer chains. researchgate.net This process can transform a liquid monomer or a soluble polymer into a solid, crosslinked network. vub.be Conversely, the resulting photodimers can undergo a cycloreversion reaction, breaking the newly formed bond and reverting to the original anthracene structures. This reverse reaction can be triggered either by heating or by irradiation with UV light of a shorter wavelength (typically below 300 nm). researchgate.net This ability to form and break bonds in a controlled manner is the foundation for creating dynamic materials capable of self-repair.
Detailed research has demonstrated the incorporation of anthracene derivatives into various polymer networks, enabling the creation of materials that can heal themselves upon damage. vub.be When a crack or scratch occurs in such a material, the application of heat or UV light can dissociate the anthracene dimers in the damaged region. This localized decrosslinking allows the polymer chains to flow and mend the defect. Subsequent exposure to a different stimulus (e.g., cooling or a different wavelength of light) can then reform the crosslinks, restoring the material's integrity.
The efficiency and responsiveness of these self-healing systems can be tailored by modifying the chemical structure of the anthracene derivatives. The nature of the substituents on the anthracene core can significantly influence the temperature at which the dimers dissociate. vub.be This allows for the design of materials with user-defined thermal and photochemical responsiveness, customized for specific applications. vub.be For instance, the introduction of different functional groups can alter the absorption and emission properties of the anthracene monomers, affecting the dimerization and dissociation kinetics. vub.be
The versatility of this chemistry has been explored in various polymer systems, including epoxy networks. acs.orgresearchgate.net By using anthracene-based diamine crosslinkers to cure epoxy monomers, researchers have developed highly photoreversible crosslinked polymers. acs.orgresearchgate.net These materials have shown promise as coatings with room-temperature, light-stimulated healing capabilities. acs.orgresearchgate.net The ability to use a wide range of wavelengths in the healing process is a significant advantage for practical applications. acs.orgresearchgate.net
The table below summarizes key research findings on the application of anthracene derivatives in reversible polymer systems and self-healing materials.
| Polymer System | Stimulus for Dimerization (Crosslinking) | Stimulus for Dissociation (Decrosslinking/Healing) | Key Findings |
| Anthracene-functionalized monomers | UV irradiation (~360 nm) | Thermal treatment | Network formation and breakdown demonstrated through FTIR spectroscopy and DSC. vub.be |
| Epoxy polymers with anthracene-based diamine crosslinkers | Curing process | UV irradiation | Development of flexible coating materials with room-temperature light-stimulated healing. acs.orgresearchgate.net |
| Pendant anthracene-functionalized ethylene/propylene copolymer rubbers | UV light | Thermal treatment | Achieved high conversion yield (~90%) for crosslinking and reversibility of ~70%. researchgate.net |
| Polymers with 9-substituted anthracenes | UVA irradiation | Thermal treatment (90-200 °C) | The dissociation temperature is significantly influenced by the substituent on the anthracene. vub.be |
Concluding Remarks and Future Research Perspectives
Current Challenges and Limitations in 9,9'-Bianthracene (B94274) Research
Despite considerable progress, research into 9,9'-bianthracene faces several key challenges that currently limit its full potential.
Synthetic Accessibility and Scalability: While various synthetic routes to 9,9'-bianthracene and its derivatives have been developed, including those starting from anthraquinone (B42736) or 9-bromoanthracene, many of these methods can be complex, require harsh reaction conditions, or suffer from low to moderate yields. sciencemadness.orgresearchgate.net The synthesis of asymmetrically substituted derivatives, which are crucial for fine-tuning electronic properties, presents additional synthetic hurdles. Scaling up these syntheses for potential commercial applications remains a significant challenge.
Control of Solid-State Packing: The performance of 9,9'-bianthracene derivatives in solid-state devices, such as Organic Light-Emitting Diodes (OLEDs), is highly dependent on their intermolecular arrangement in thin films. scispace.comresearchgate.net The twisted nature of the bianthracene core can hinder efficient π-π stacking, which is often desirable for charge transport. scispace.com Preventing unwanted molecular aggregation, which can lead to fluorescence quenching and reduced device efficiency, is a major limitation. mdpi.com The formation of different crystalline polymorphs can also lead to variability in material properties. rsc.orgrsc.org
Stability of Isomers and Excited States: Some bianthracene derivatives can exist in different conformational isomers, such as twisted and folded forms. acs.org The isolation and stabilization of metastable, open-shell isomers, which may have interesting magnetic or electronic properties, is difficult due to their typically short lifetimes at room temperature. acs.org Furthermore, understanding and controlling the complex photophysical processes, such as symmetry-breaking charge separation and singlet fission, is an ongoing challenge that requires sophisticated experimental and theoretical approaches. researchgate.netnih.gov
Solubility and Processability: The rigid, aromatic nature of the 9,9'-bianthracene core often leads to poor solubility in common organic solvents. This can complicate purification, characterization, and device fabrication, particularly for solution-based processing techniques. While the introduction of bulky substituents can improve solubility, it can also alter the desired electronic and photophysical properties. scispace.com
Emerging Avenues for Future Investigation
The challenges in 9,9'-bianthracene research are being actively addressed through several emerging avenues of investigation, promising to unlock new possibilities.
Novel Derivatizations: The development of new synthetic methodologies is enabling the creation of novel 9,9'-bianthracene derivatives with tailored properties.
Fluorination: The strategic introduction of fluorine atoms into the bianthracene framework has been shown to be an effective strategy for tuning the energy levels and enhancing the performance of these materials in OLEDs. researchgate.netrsc.org Fluorinated derivatives can exhibit unique twisted intramolecular charge transfer (TICT) excited states, which can improve the efficiency of electroluminescent devices. researchgate.netrsc.org
Functionalization for Specific Applications: Research is increasingly focused on designing derivatives for specific functions. This includes the synthesis of 10,10′-dibromo-9,9′-bianthracene as a key precursor for the bottom-up synthesis of atomically precise graphene nanoribbons. Other derivatives are being explored for their potential in organic field-effect transistors (OFETs) and as fluorescent probes. beilstein-journals.orgrsc.org
Co-crystal Formation: The formation of co-crystals by combining 9,9'-bianthracene derivatives with other molecules through non-covalent interactions, such as hydrogen bonding and CH–π interactions, is a promising strategy to control solid-state packing and create materials with novel layered structures and properties. rsc.orgrsc.org
Advanced Characterization Techniques: The application of advanced analytical and spectroscopic techniques is providing deeper insights into the structure-property relationships of 9,9'-bianthracene derivatives.
Transient Absorption Spectroscopy: This technique is crucial for studying the dynamics of excited states, allowing researchers to probe processes like singlet fission and intersystem crossing in bianthryl compounds. researchgate.net
Scanning Tunneling Microscopy (STM) and Spectroscopy (STS): For derivatives used in on-surface synthesis, techniques like bond-resolving STM and STS are essential for characterizing the chemical structure and electronic properties of the resulting nanostructures with atomic precision. arxiv.org
Computational Modeling: Density Functional Theory (DFT) and other computational methods are becoming indispensable tools for predicting the electronic structure, photophysical properties, and conformational preferences of new bianthracene derivatives, thereby guiding synthetic efforts. rsc.orgnih.gov
Potential Impact on Next-Generation Technologies and Fundamental Chemical Understanding
Research into 9,9'-bianthracene and its derivatives is poised to have a significant impact on both applied technology and fundamental science.
Next-Generation Electronics: The unique properties of bianthracene derivatives make them prime candidates for various next-generation technologies.
High-Efficiency OLEDs: As highly efficient blue fluorescent host materials and emitters, 9,9'-bianthracene derivatives are critical for the development of full-color displays and solid-state lighting with improved energy efficiency and color purity. scispace.comresearchgate.netcityu.edu.hk
Advanced Materials: The use of bianthracene derivatives as molecular building blocks for graphene nanoribbons opens up possibilities for novel nanoelectronic devices. Their application in OFETs and other organic electronic components continues to be an active area of research. beilstein-journals.org
Solar Energy Conversion: The ability of 9,9'-bianthracene to undergo singlet fission—a process where one singlet exciton (B1674681) splits into two triplet excitons—is of great interest for enhancing the efficiency of photovoltaic devices by overcoming the Shockley-Queisser limit. researchgate.netnih.gov
Fundamental Chemical Understanding: The study of 9,9'-bianthracene provides a rich platform for exploring fundamental chemical concepts.
Structure-Property Relationships: The well-defined, twisted structure of 9,9'-bianthracene allows for systematic studies of how molecular geometry influences electronic communication, charge transfer, and photophysical behavior between aromatic units.
Excited-State Phenomena: It serves as a model system for investigating complex excited-state dynamics, including symmetry-breaking charge separation and singlet fission, which are of broad interest in photochemistry and materials science. acs.orgnih.gov
Supramolecular Chemistry: The self-assembly of bianthracene derivatives into well-defined nanostructures and co-crystals provides valuable insights into the nature of non-covalent interactions and their role in directing the formation of complex molecular architectures. rsc.org
Q & A
Basic Research Question
- Light Exposure Control : Use amber vials and minimize UV light exposure during handling .
- Stabilizers : Add 1% w/v ascorbic acid to acetonitrile solutions to reduce oxidative degradation .
- Kinetic Monitoring : Track fluorescence intensity over time (e.g., λem 451 nm) to establish degradation rates .
What methodologies are effective for quantifying trace impurities in acetonitrile used as a solvent for anthracene derivatives?
Advanced Research Question
- HPLC-PDA : Use a C18 column with acetonitrile:water (70:30) mobile phase; detect impurities at 254 nm .
- GC-MS : Analyze volatile contaminants (e.g., residual DMF) with a DB-5MS column and EI ionization .
- Limits of Detection (LOD) : Achieve sub-ppm sensitivity by calibrating with 9,10-bis(3,5-dihydroxyphenyl)anthracene as an internal standard .
How can researchers reconcile conflicting solubility data for 9-chloroanthracene in acetonitrile versus DMF?
Basic Research Question
- Temperature Dependence : Measure solubility at 25°C (acetonitrile: ~15 mg/mL; DMF: ~50 mg/mL) and adjust for mp (142–143°C) .
- Sonication : Use 30-minute ultrasonic baths to achieve saturation in acetonitrile, followed by filtration .
- Data Sources : Prioritize peer-reviewed studies over vendor datasheets to avoid batch-specific variability .
What safety protocols are critical when handling acetonitrile-anthracene mixtures in catalytic studies?
Basic Research Question
- Ventilation : Use fume hoods with ≥100 ft/min airflow to prevent acetonitrile vapor exposure .
- PPE : Wear nitrile gloves and UV-protective goggles during synthesis .
- Spill Management : Neutralize acetonitrile spills with activated charcoal and dispose as hazardous waste .
How can researchers leverage 9-isothiocyanatoanthracene as a starting material for biomarker development?
Advanced Research Question
- Thiourea Derivatization : React with amino acids (e.g., glycine tert-butyl ester) to enhance fluorescence by 3–5× via intramolecular charge transfer .
- Kinetic Analysis : Monitor reaction rates with butylamine using <sup>13</sup>C NMR (δ 120–125 ppm for NCS group) .
- Applications : Conjugate with antibodies for cellular imaging, validated via flow cytometry .
What strategies resolve low yields in Suzuki-Miyaura couplings of 9-bromoanthracene?
Advanced Research Question
- Catalyst Optimization : Use Pd(PPh3)4 (5 mol%) in acetonitrile/water (3:1) at 80°C for 12 hours .
- Ligand Effects : Add 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) to improve aryl transfer efficiency .
- Workup : Extract with chloroform and dry over MgSO4 before crystallization .
How do researchers validate the purity of 9,10-dihydroanthracene derivatives for pharmaceutical intermediate studies?
Basic Research Question
- Chromatography : Use HPLC with a Zorbax SB-C18 column and acetonitrile gradient (90–100% over 20 min) .
- Melting Point Analysis : Compare experimental mp (e.g., 142–143°C) against literature values to detect polymorphs .
- NMR : Confirm absence of chloroform-d solvent peaks at δ 7.26 ppm in <sup>1</sup>H spectra .
What computational methods predict the fluorescence properties of novel anthracene-acetonitrile conjugates?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
